

# An In-depth Technical Guide to Dichlorodioctyltin: Properties, Synthesis, Applications, and Safety

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## Compound of Interest

Compound Name: *Dichlorodioctyltin*

Cat. No.: *B049611*

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## Introduction

**Dichlorodioctyltin**, an organotin compound, holds a significant position in various industrial processes, primarily recognized for its role as a heat stabilizer in polyvinyl chloride (PVC) products.<sup>[1]</sup> However, its utility is counterbalanced by a toxicological profile that necessitates a thorough understanding for safe handling and exploration of its potential in scientific research and pharmaceutical development. This guide provides a comprehensive overview of **dichlorodioctyltin**, encompassing its chemical identity, synthesis, applications, analytical methodologies, and critical safety considerations.

## Chemical Identity and Properties

The systematic IUPAC name for this compound is dichloro(dioctyl)stannane.<sup>[1][2]</sup> It is also widely known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

Identifier Type	Value
IUPAC Name	dichloro(dioctyl)stannane
Common Synonyms	Dioctyltin dichloride, Di-n-octyltin dichloride, Dichlorodioctylstannane, DOTC
CAS Number	3542-36-7
Molecular Formula	C <sub>16</sub> H <sub>34</sub> Cl <sub>2</sub> Sn
Molecular Weight	416.1 g/mol <a href="#">[2]</a>

**Dichlorodioctyltin** is a white crystalline solid at room temperature.[\[1\]](#) Key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **Dichlorodioctyltin**

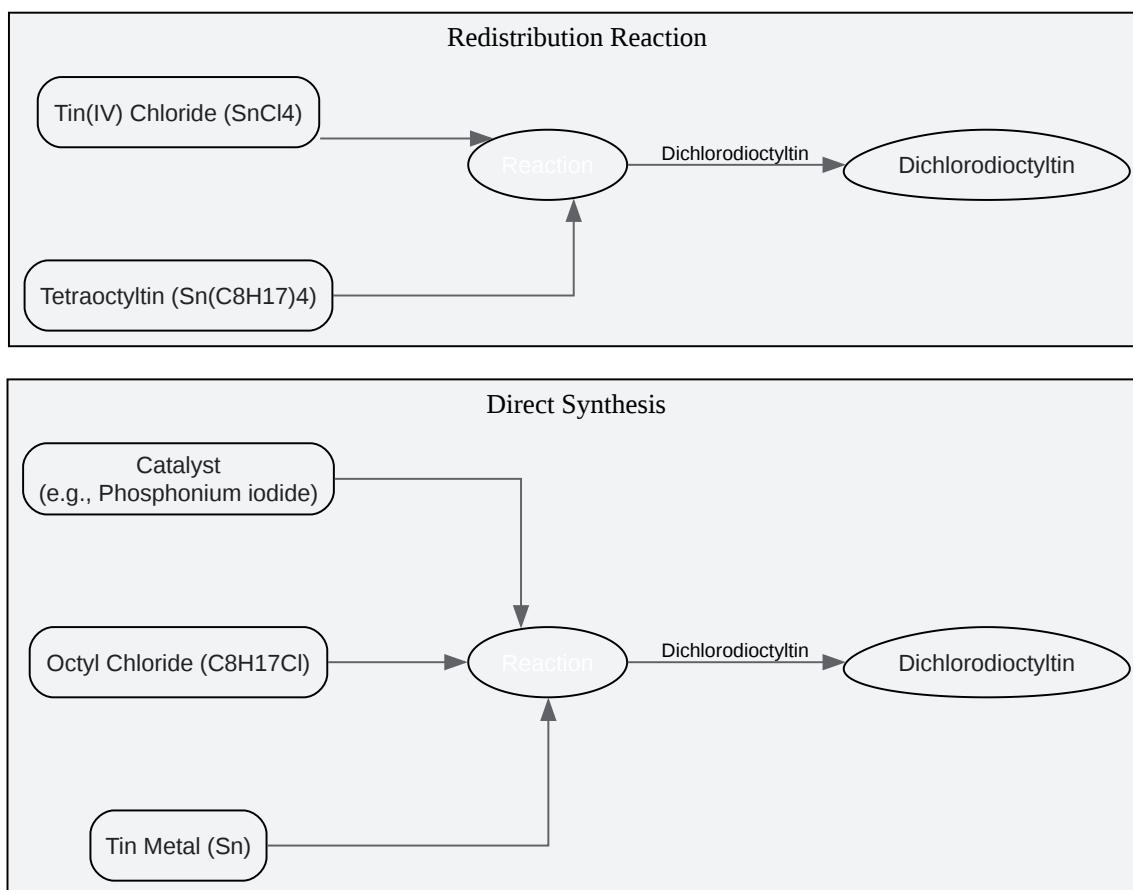
Property	Value	Reference
Melting Point	45-49 °C	<a href="#">[3]</a>
Boiling Point	175 °C at 1 Torr	<a href="#">[3]</a>
Density	1.175 g/cm <sup>3</sup>	<a href="#">[3]</a>
Solubility in Water	Insoluble	<a href="#">[3]</a>
Vapor Pressure	0.0000039 mmHg	<a href="#">[1]</a>

## Synthesis of Dichlorodioctyltin

The synthesis of dialkytin dihalides, including **dichlorodioctyltin**, can be achieved through several routes. A common industrial method is the direct reaction of metallic tin with an alkyl halide. While specific high-yield protocols for **dichlorodioctyltin** are often proprietary, the general principles are well-established. Another significant route involves the redistribution reaction between a tetraalkyltin and tin(IV) chloride.

## General Synthesis Workflow

## General Synthesis Routes for Dichlorodioctyltin

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Caption: General synthetic pathways to **Dichlorodioctyltin**.

## Experimental Protocol: General Procedure for Direct Synthesis of Dialkyltin Dichlorides

This is a generalized protocol and requires optimization for **dichlorodioctyltin**.

- Reactor Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and an inlet for inert gas is charged with mossy tin metal and a catalyst, such as a phosphonium iodide.
- Reaction Initiation: The mixture is heated to 150-160 °C under an inert atmosphere.
- Alkyl Halide Addition: Gaseous or liquid alkyl chloride (in this case, octyl chloride) is slowly added to the heated mixture. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired reaction temperature.
- Reaction Monitoring: The reaction is monitored for the consumption of tin metal.
- Product Isolation: Upon completion, the reaction mixture is distilled under reduced pressure to separate the dialkyltin dichloride from unreacted starting materials and byproducts.
- Purification: The crude product can be further purified by crystallization from a suitable solvent like isoctane.

## Applications in Research and Drug Development

While the primary application of **dichlorodioctyltin** is industrial, organotin compounds, in general, have been explored for their biological activities, which could have implications for drug development. It's important to note that the high toxicity of many organotins is a significant hurdle for their direct therapeutic use. Research applications are more likely and can be categorized as follows:

- Catalysis in Organic Synthesis: **Dichlorodioctyltin** can act as a Lewis acid catalyst in various organic reactions. This catalytic activity is pertinent to drug discovery, where the efficient synthesis of complex organic molecules is paramount.
- Precursor for other Organotin Compounds: **Dichlorodioctyltin** serves as a versatile starting material for the synthesis of other dioctyltin derivatives with potentially interesting biological properties. These derivatives could be investigated for applications in drug delivery systems or as therapeutic agents themselves.

- Toxicological Research: As a model immunotoxicant, **dichlorodioctyltin** is used in research to understand the mechanisms of chemically induced immune suppression.[3][4][5] This research is vital for establishing safety guidelines and understanding the potential health effects of environmental exposure to organotins.

## Analytical Methodologies

Accurate quantification and characterization of **dichlorodioctyltin** are essential for quality control, environmental monitoring, and research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **dichlorodioctyltin**.

### Experimental Protocol: General GC-MS Analysis of Organotin Compounds

- Sample Preparation: The sample containing **dichlorodioctyltin** is dissolved in a suitable organic solvent (e.g., hexane or toluene). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
- Derivatization (Optional but common): To improve volatility and chromatographic performance, organotin halides are often derivatized. A common method is ethylation using sodium tetraethylborate.
- GC-MS Parameters:
  - GC System: An Agilent 7890A GC coupled to an Agilent G7010 Triple Quadrupole GC/MS or similar.
  - Column: A non-polar capillary column, such as a Zebron ZB-XLB (60 m x 0.25 mm i.d. x 0.25  $\mu$ m film thickness).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 ml/min).

- Inlet: A multimode inlet (MMI) or programmable temperature vaporizing (PTV) inlet is often used.
- Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to ensure elution of the analyte.[6]
- MS System: Operated in electron ionization (EI) mode.[6] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and quantification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

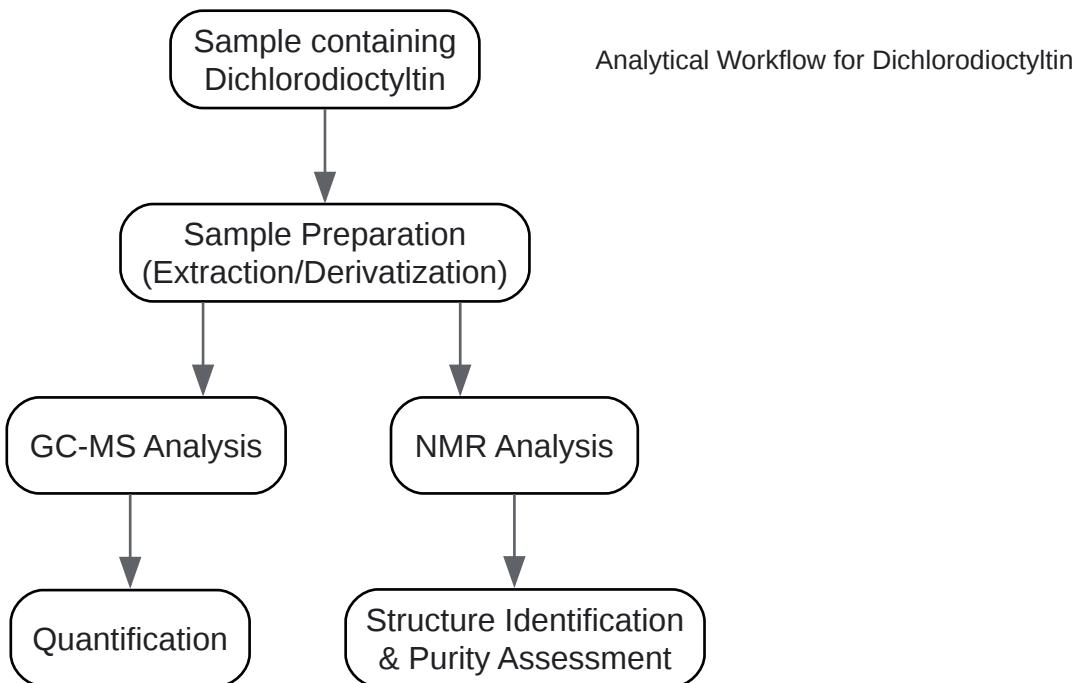
<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of **dichlorodioctyltin**.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

- <sup>1</sup>H NMR: The proton NMR spectrum of **dichlorodioctyltin** would show signals corresponding to the different protons in the two octyl chains. The signals for the protons closest to the tin atom will be the most downfield and may show coupling to the tin isotopes.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for each of the eight unique carbon atoms in the octyl chains. The chemical shifts provide information about the electronic environment of each carbon atom.[7]

### Experimental Protocol: General NMR Analysis

- Sample Preparation: A small amount of the **dichlorodioctyltin** sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>).[7]
- NMR Spectrometer: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, for instance, a Bruker 300 MHz or 400 MHz Avance spectrometer.
- Data Acquisition: Standard pulse programs are used to acquire the <sup>1</sup>H and <sup>13</sup>C spectra. For <sup>13</sup>C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.



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